1-(1,2-Oxazol-3-yl)propan-2-ol
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Overview
Description
1-(1,2-Oxazol-3-yl)propan-2-ol is a heterocyclic organic compound featuring an oxazole ring fused to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,2-Oxazol-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,3-diazido-2-propanol with various alkynes using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This method is known for its efficiency and functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-Oxazol-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
1-(1,2-Oxazol-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research has shown its potential as an antifungal agent, with activity comparable to fluconazole.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,2-Oxazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of 14-α lanosterol demethylase, an enzyme crucial for fungal cell membrane synthesis . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
Fluconazole: A widely used antifungal agent with a similar mechanism of action.
1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol: Another compound with significant antifungal activity.
Uniqueness: 1-(1,2-Oxazol-3-yl)propan-2-ol stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-(1,2-oxazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C6H9NO2/c1-5(8)4-6-2-3-9-7-6/h2-3,5,8H,4H2,1H3 |
InChI Key |
JANDCSHQXICEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NOC=C1)O |
Origin of Product |
United States |
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